molecular formula C107H179N35O36S7 B1602598 Leconotide CAS No. 247207-64-3

Leconotide

Cat. No. B1602598
M. Wt: 2756.3 g/mol
InChI Key: HBMCYCKNGADUQP-CFIKXUEXSA-N
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Description

Leconotide , also known as CVID , is a 28-amino acid peptide belonging to the class of knottins . It is naturally found in the venom of the marine cone snail Conus catus. Leconotide has garnered interest due to its strong analgesic properties, comparable to a closely related peptide called ziconotide (commercially known as Prialt®). Importantly, leconotide exhibits fewer side effects than ziconotide .


Molecular Structure Analysis

Leconotide adopts a knotted or cystine-knot motif, characterized by three disulfide bonds forming a ring within the peptide backbone. This unique arrangement confers stability and resistance to proteolytic degradation. The precise spatial arrangement of these disulfide bonds contributes to leconotide’s bioactivity .


Chemical Reactions Analysis

While specific chemical reactions involving leconotide are not extensively documented, its synthesis likely involves peptide bond formation, disulfide bond formation, and post-translational modifications. Understanding these reactions is crucial for optimizing production and maintaining peptide integrity .

Scientific Research Applications

1. Antihyperalgesic Effects in Diabetic Neuropathic Pain

Leconotide, an omega-conotoxin, has shown promising results in the management of diabetic neuropathic pain. A study by Kolosov et al. (2010) revealed that leconotide effectively blocks neuronal voltage-sensitive calcium channels, resulting in significant antihyperalgesic effects. This was observed when leconotide was administered intravenously in a rat model of diabetic neuropathy. Remarkably, leconotide showed a 51.7% reversal of hyperalgesia, which was substantially higher compared to ziconotide, another omega conopeptide. Additionally, the antihyperalgesic effects of leconotide were potentiated when coadministered with flupirtine, a potassium channel modulator (Kolosov, Goodchild, & Cooke, 2010).

2. Synergistic Effects with Morphine in Bone Cancer Pain

Another study by the same group of researchers in 2011 focused on bone cancer pain. Leconotide, when used in combination with morphine, showed synergistic antihyperalgesic effects in a rat model of bone cancer pain. This combination was effective in reversing bone cancer-induced hyperalgesia without increasing the side effect profile of either drug. This finding opens up potential applications for leconotide in clinical settings, particularly for patients with bone metastases, as it allows for parenteral administration and offers synergistic effects with opioids (Kolosov, Aurini, Williams, Cooke, & Goodchild, 2011).

3. Engineered Biosynthesis and Medicinal Applications

In a different aspect of research, Handley et al. (2020) explored the engineered biosynthesis of cyclotides, including leconotide. They utilized cyanobacterial split inteins, a method known as SICLOPPs (Split Intein Circular Ligation of Proteins and Peptides), to synthesize cyclic versions of leconotide. This study highlights the potential for modified synthesis of leconotide, which could lead to new medicinal applications and improved drug development processes (Handley, Tan, Rutledge, Brewitz, Tyndall, Kleffmann, Butler, Poulter, & Wilbanks, 2020).

properties

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2R)-1-amino-1-oxo-3-sulfanylidenepropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylidenepropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylidenepropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C107H179N35O36S7/c1-51(2)33-64(129-91(163)62(20-11-15-30-111)127-100(172)71(44-147)135-103(175)73(47-181)137-93(165)60(18-9-13-28-109)124-85(157)53(5)121-77(150)36-117-87(159)58(17-8-12-27-108)126-99(171)70(43-146)134-92(164)61(19-10-14-29-110)125-86(158)57(112)45-179)95(167)128-63(26-32-185-7)94(166)130-65(34-55-22-24-56(149)25-23-55)96(168)131-66(35-81(154)155)97(169)138-76(50-184)104(176)140-75(49-183)102(174)133-67(40-143)88(160)118-37-79(152)123-69(42-145)98(170)139-74(48-182)101(173)132-68(41-144)89(161)119-39-80(153)141-83(54(6)148)106(178)142-82(52(3)4)105(177)120-38-78(151)122-59(21-16-31-116-107(114)115)90(162)136-72(46-180)84(113)156/h22-25,46,48-49,51-54,57-76,82-83,143-149,179,181,184H,8-21,26-45,47,50,108-112H2,1-7H3,(H2,113,156)(H,117,159)(H,118,160)(H,119,161)(H,120,177)(H,121,150)(H,122,151)(H,123,152)(H,124,157)(H,125,158)(H,126,171)(H,127,172)(H,128,167)(H,129,163)(H,130,166)(H,131,168)(H,132,173)(H,133,174)(H,134,164)(H,135,175)(H,136,162)(H,137,165)(H,138,169)(H,139,170)(H,140,176)(H,141,153)(H,142,178)(H,154,155)(H4,114,115,116)/t53-,54+,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,82-,83-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBMCYCKNGADUQP-CFIKXUEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)NC(C=S)C(=O)NC(CO)C(=O)NCC(=O)NC(CO)C(=O)NC(C=S)C(=O)NC(CO)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C=S)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CS)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C=S)C(=O)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C=S)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C=S)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C107H179N35O36S7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30179455
Record name Leconotide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2756.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Leconotide

CAS RN

247207-64-3
Record name Leconotide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0247207643
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Leconotide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
161
Citations
A Kolosov, CS Goodchild, I Cooke - Pain Medicine, 2010 - academic.oup.com
Objective. Leconotide is an ω-conotoxin that blocks neuronal voltage sensitive calcium channels. This study compared the antihyperalgesic potencies of leconotide and ziconotide …
Number of citations: 70 academic.oup.com
A Kolosov, L Aurini, ED Williams, I Cooke… - Pain …, 2011 - academic.oup.com
… , leconotide can be given intravenously because it is less toxic. This study investigated the antihyperalgesic potency of leconotide … (MD) of morphine and leconotide given alone and in …
Number of citations: 45 academic.oup.com
BCPDFF FFPMANZCA, I Cooke - Pain Medicine, 2010 - academia.edu
Objective. Leconotide is an w-conotoxin that blocks neuronal voltage sensitive calcium channels. This study compared the antihyperalgesic potencies of leconotide and ziconotide …
Number of citations: 0 www.academia.edu
J Mao - Pain Medicine, 2010 - academic.oup.com
… leconotide was enhanced by the potassium channel modulator flupirtine at the dose ineffective by itself. This study suggests that leconotide… Despite several advantages of leconotide as …
Number of citations: 3 academic.oup.com
A Kolosov, L Aurini, I Cooke, E Williams… - European Journal of …, 2009 - infona.pl
476 THE OMEGA CONOPEPTIDE TOXIN, LECONOTIDE, GIVEN INTRAVENOUSLY INCREASES MORPHINE ANTINOCICEPTION IN RAT PROSTATE BONE CANCER PAIN …
Number of citations: 1 www.infona.pl
TNG Handley, HX Tan, MT Rutledge… - New Zealand Journal …, 2020 - Taylor & Francis
… the natively linear therapeutic peptides ziconotide and leconotide. The cyclic versions of these … Cyclic permutations of leconotide yielded different proportions of correctly spliced product, …
Number of citations: 2 www.tandfonline.com
TNG Handley, T Kleffmann, MI Butler - International Journal of Peptide …, 2022 - Springer
… , kalata B1 and a cyclic variant of a small natively linear peptide, leconotide. … Leconotide is a 28 amino acid knottin found in the venom of the marine cone snail Conus catus. leconotide …
Number of citations: 1 link.springer.com
JA Shilpi, SJ Uddin - Annual Reports in Medicinal Chemistry, 2020 - Elsevier
… The superiority of leconotide over ziconotide is that it is less toxic than ziconotide and can … administration of leconotide in rats showed better ratio of efficacy over toxicity. Leconotide was …
Number of citations: 12 www.sciencedirect.com
C Netirojjanakul, LP Miranda - Current Opinion in Chemical Biology, 2017 - Elsevier
… , could potentially be overcome with leconotide (Table 1), a ω-… Moreover, studies in several rat models found leconotide to … However, evidence of sufficient biodistribution of leconotide …
Number of citations: 27 www.sciencedirect.com
CM Trim, LJ Byrne, SA Trim - Progress in Medicinal Chemistry, 2021 - Elsevier
… Leconotide, an even more selective drug based on the same toxin, has shown superior efficacy in rat models of diabetic neuropathic pain compared to Ziconotide [99]. However this has …
Number of citations: 15 www.sciencedirect.com

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